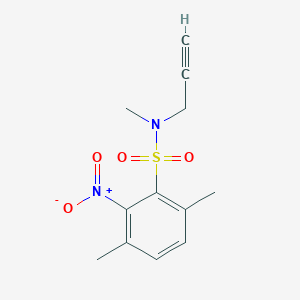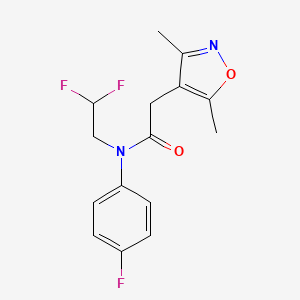![molecular formula C16H17N3OS B7678480 [2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol](/img/structure/B7678480.png)
[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol, also known as ETQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETQ is a quinoline derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol exerts its anti-cancer effects through multiple mechanisms. It has been shown to induce cell cycle arrest at the G2/M phase, which prevents cancer cells from dividing and proliferating. This compound also induces apoptosis, which is programmed cell death, in cancer cells. Furthermore, this compound inhibits the activity of topoisomerase II, which prevents DNA replication and transcription, leading to cell death. This compound has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory and anti-microbial activities. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is a promising target for the treatment of Alzheimer's disease. Furthermore, this compound has been shown to have antioxidant activity, which can protect cells from oxidative damage.
実験室実験の利点と制限
[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized with good yields. This compound is also soluble in a range of solvents, which makes it easy to use in various assays. However, this compound has some limitations for lab experiments. It is a toxic compound and must be handled with care. Furthermore, this compound has low water solubility, which can limit its use in certain assays.
将来の方向性
There are several future directions for the research on [2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol. One direction is to study the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and inflammatory diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its anti-cancer effects. Finally, the development of this compound analogs with improved pharmacological properties is an exciting avenue for future research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. This compound has anti-cancer effects, anti-inflammatory and anti-microbial activities, and potential applications in the treatment of Alzheimer's disease. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound, including the development of this compound analogs with improved pharmacological properties.
合成法
[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol can be synthesized through various methods, including the condensation of 2-ethyl-4-methylthiazole-5-carbaldehyde with 2-amino-3-chloroquinoline, followed by reduction with sodium borohydride to yield this compound. Another method involves the reaction of 2-ethyl-4-methylthiazole-5-carbaldehyde with 2-amino-3-chloroquinoline in the presence of a base, such as potassium carbonate, followed by reduction with sodium borohydride. These methods have been optimized to yield high purity this compound with good yields.
科学的研究の応用
[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells, and it can induce cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription, which is a promising target for cancer therapy. In addition to cancer, this compound has also been studied for its potential anti-inflammatory and anti-microbial activities.
特性
IUPAC Name |
[2-[(2-ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-2-15-18-13(10-21-15)8-17-16-12(9-20)7-11-5-3-4-6-14(11)19-16/h3-7,10,20H,2,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGMQROAKQNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC2=NC3=CC=CC=C3C=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(1-Methylsulfanylcyclobutyl)methyl]-3-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]urea](/img/structure/B7678403.png)
![1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B7678412.png)

![N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide](/img/structure/B7678423.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1H-indole-6-carboxamide](/img/structure/B7678425.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7678435.png)

![6-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7678445.png)


![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2,6-dimethylbenzamide](/img/structure/B7678453.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-(3-methylpyrazol-1-yl)pyridazin-3-amine](/img/structure/B7678461.png)
![1-[(2-Phenylcyclopropyl)methyl]-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7678479.png)

